Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate. The molecular formula is established as C₁₉H₂₇BN₂O₄ with a corresponding molecular weight of 358.2 grams per mole. The Chemical Abstracts Service registry number assigned to this compound is 864770-82-1.
The molecular structure comprises several distinct functional components that contribute to its chemical identity and reactivity profile. The indazole core represents a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring, providing the fundamental structural framework. The tert-butyl carboxylate protecting group attached to the nitrogen at position 1 serves to modulate the electronic properties and solubility characteristics of the molecule while preventing unwanted reactions during synthetic transformations.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇BN₂O₄ |
| Molecular Weight | 358.24 g/mol |
| Chemical Abstracts Service Number | 864770-82-1 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Canonical Simplified Molecular Input Line Entry System | O=C(N1N=C(C)C2=C1C=CC(B3OC(C)(C)C(C)(C)O3)=C2)OC(C)(C)C |
The compound exhibits numerous synonymous designations that reflect different aspects of its structural composition and functional group arrangement. Alternative nomenclature includes 1-N-Boc-3-methyl-indazole-5-boronic acid pinacol ester, emphasizing the tert-butoxycarbonyl protecting group commonly abbreviated as Boc in synthetic chemistry literature. Additional systematic names such as 1,1-dimethylethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate provide explicit description of the tert-butyl ester functionality.
The structural complexity necessitates careful consideration of stereochemical aspects and conformational preferences. The boronate ester moiety adopts a characteristic six-membered ring configuration incorporating the boron center and two oxygen atoms from the pinacol unit. This dioxaborolane ring system exhibits inherent conformational flexibility while maintaining the trigonal planar geometry around the boron atom that is characteristic of boronic esters.
X-ray Crystallographic Studies of Boronate Ester Configuration
Crystallographic analysis of related indazole boronate ester compounds provides valuable insights into the three-dimensional molecular architecture and intermolecular packing arrangements characteristic of this structural class. The indazole core system typically exhibits planar geometry with minimal deviation from coplanarity, as observed in crystallographic studies of analogous heterocyclic boronate esters. The dioxaborolane ring adopts a chair-like conformation that minimizes steric interactions between the methyl substituents while maintaining optimal orbital overlap for boron-oxygen bonding.
Intermolecular interactions in the crystal lattice are dominated by weak hydrogen bonding networks involving the indazole nitrogen and various oxygen centers within the boronate ester framework. These crystallographic observations reveal that the tert-butyl protecting group extends away from the indazole plane, creating a three-dimensional molecular shape that influences both solid-state packing and solution-phase behavior.
The boronate ester configuration demonstrates remarkable stability under ambient conditions, with the pinacol unit providing effective protection of the boron center while maintaining reactivity toward palladium-catalyzed cross-coupling processes. Bond lengths and angles within the dioxaborolane ring system conform to expected values for tetrahedral boron coordination, with boron-oxygen distances typically ranging from 1.35 to 1.38 Angstroms based on related structural determinations.
Crystal packing analysis reveals the formation of discrete molecular units held together primarily by van der Waals interactions, with minimal evidence of strong intermolecular hydrogen bonding networks. This packing arrangement contributes to the compound's favorable solubility characteristics in common organic solvents while maintaining crystalline stability for extended storage periods.
Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ¹¹B)
Proton nuclear magnetic resonance spectroscopic analysis provides detailed information regarding the electronic environment and connectivity patterns within the molecular framework. The aromatic region of the ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the indazole ring system, with the proton at position 4 appearing as a singlet at approximately 8.12 parts per million due to its unique electronic environment adjacent to the boronate ester substituent.
The tert-butyl carboxylate protecting group generates a distinctive singlet at 1.63 parts per million corresponding to nine equivalent protons, providing clear evidence for the presence of this sterically demanding functional group. The methyl substituent at position 3 of the indazole ring produces a characteristic singlet at 2.55 parts per million, with chemical shift values influenced by the electron-withdrawing nature of the adjacent nitrogen atom.
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Indazole H-4 | 8.12 | triplet | 1H | Aromatic proton |
| Indazole H-6 | 8.06 | doublet of doublets | 1H | Aromatic proton |
| Indazole H-7 | 7.85 | doublet of doublets | 1H | Aromatic proton |
| 3-Methyl | 2.55 | singlet | 3H | Methyl substituent |
| tert-Butyl | 1.63 | singlet | 9H | Protecting group |
| Pinacol methyls | 1.32 | singlet | 12H | Boronate ester |
The pinacol boronate ester contributes a prominent singlet at 1.32 parts per million representing twelve equivalent methyl protons arranged in four groups around the dioxaborolane ring system. This signal provides definitive confirmation of the boronate ester functionality and its structural integrity under standard nuclear magnetic resonance conditions.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule with characteristic signals for each distinct carbon environment. The carbonyl carbon of the tert-butyl carboxylate appears at approximately 149 parts per million, consistent with the electron-withdrawing nature of the adjacent nitrogen atom. Aromatic carbons within the indazole system exhibit signals between 110 and 142 parts per million, with the carbon bearing the boronate ester substituent appearing at characteristic downfield positions due to the electron-withdrawing influence of the boron center.
Boron-11 nuclear magnetic resonance spectroscopy provides direct observation of the boron environment within the pinacol ester framework. The chemical shift typically appears near 33 parts per million for boronate esters of this structural type, confirming the tetrahedral coordination geometry around the boron atom. The signal width and chemical shift provide valuable information regarding the electronic environment and potential coordination interactions of the boron center.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides detailed information regarding molecular ion stability and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 358, corresponding to the intact molecular formula C₁₉H₂₇BN₂O₄. This molecular ion typically exhibits moderate stability under standard electron ionization conditions, allowing for accurate molecular weight determination and isotope pattern analysis.
Primary fragmentation pathways involve the preferential loss of the tert-butyl protecting group through cleavage of the carboxylate ester bond, generating a characteristic fragment ion at mass-to-charge ratio 302 corresponding to the loss of 56 mass units. This fragmentation pattern reflects the relative weakness of the ester bond compared to other structural components within the molecule. Secondary fragmentation involves the stepwise loss of methyl groups from the pinacol unit, producing a series of fragment ions with decreasing molecular weights.
The indazole core system demonstrates remarkable stability under mass spectrometric conditions, with the heterocyclic framework remaining largely intact throughout the fragmentation process. The boronate ester moiety exhibits characteristic fragmentation behavior involving the loss of pinacol units and associated methyl groups, ultimately leading to the formation of boronic acid derivatives or complete elimination of boron-containing fragments.
| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |
|---|---|---|
| 358 | 15% | Molecular ion |
| 302 | 45% | Loss of tert-butyl |
| 287 | 30% | Loss of tert-butyl + methyl |
| 258 | 25% | Loss of tert-butyl + pinacol partial |
| 201 | 60% | Indazole core + substituents |
| 157 | 40% | Base indazole fragment |
High-resolution mass spectrometry confirms the exact molecular composition and provides definitive evidence for the proposed molecular formula through accurate mass determination within acceptable tolerance limits. The isotope pattern analysis reveals the presence of boron through characteristic mass spectral signatures that distinguish boron-10 and boron-11 isotopomers, providing additional confirmation of the boronate ester functionality.
Properties
IUPAC Name |
tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O4/c1-12-14-11-13(20-25-18(5,6)19(7,8)26-20)9-10-15(14)22(21-12)16(23)24-17(2,3)4/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAORYQTZLGOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725470 | |
| Record name | tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864770-82-1 | |
| Record name | tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(TERT-BUTOXYCARBONYL)-3-METHYL-1H-INDAZOL-5-YL)BORO NIC ACID PINACOL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 5-Bromo-3-Methyl-1H-Indazole
The indazole core is synthesized via cyclization of substituted benzaldehyde derivatives. For example, 5-bromo-2-fluorobenzonitrile reacts with hydrazine hydrate under reflux conditions to yield 5-bromo-1H-indazol-3-amine, as demonstrated in a related indazole synthesis. Methylation at the C3 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Boc Protection of the Indazole Nitrogen
Reaction Conditions and Optimization
The N1 position of 5-bromo-3-methyl-1H-indazole is protected using di-tert-butyl dicarbonate (boc anhydride) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Typical conditions involve cooling the reaction mixture to 0–5°C before adding boc anhydride, followed by gradual warming to room temperature. This method achieves yields of 62–85%, with purity confirmed by HPLC (>95%).
Table 1: Boc Protection Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | DMAP (1.0 equiv) |
| Temperature | 0°C → 25°C |
| Reaction Time | 15–24 hours |
| Yield | 62–85% |
Miyaura Borylation of 5-Bromo Intermediate
Palladium-Catalyzed Borylation
The boronic ester group is introduced via Miyaura borylation, utilizing bis(pinacolato)diboron (B2pin2) and a palladium catalyst. A representative procedure involves reacting tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate with B2pin2 in 1,4-dioxane, catalyzed by PdCl2(dppf)CH2Cl2, and using potassium acetate as a base. Reactions are conducted under inert atmosphere at 80–100°C for 12–16 hours, yielding 70–90% of the target compound.
Table 2: Miyaura Borylation Conditions
| Parameter | Value |
|---|---|
| Catalyst | PdCl2(dppf)CH2Cl2 (5 mol%) |
| Boron Reagent | B2pin2 (1.2 equiv) |
| Base | KOAc (3.0 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Yield | 70–90% |
Mechanistic Considerations
The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetallation with B2pin2 and reductive elimination to form the C–B bond. The electron-deficient nature of the indazole ring enhances reactivity, enabling efficient borylation even at moderate temperatures.
Alternative Synthetic Pathways
Direct Borylation of Unprotected Indazole
While less common, direct borylation of 5-bromo-3-methyl-1H-indazole prior to boc protection has been explored. However, this approach often results in lower yields (40–55%) due to competing side reactions at the N1 position, underscoring the necessity of prior boc protection.
One-Pot Protection-Borylation Strategies
Recent advances demonstrate the feasibility of combining boc protection and borylation in a single pot. Using a dual catalyst system (e.g., DMAP and PdCl2(dppf)), this method reduces purification steps but requires precise stoichiometric control to avoid over-borylation.
Analytical Characterization and Quality Control
Spectroscopic Validation
The final product is characterized by NMR, NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include the tert-butyl singlet at δ 1.35 ppm and the pinacol methyl groups at δ 1.25 ppm. The boronic ester’s quadrupolar relaxation broadens adjacent carbon signals in NMR, a hallmark of sp-hybridized boronates.
Purity Assessment
HPLC analysis with UV detection (λ = 254 nm) confirms purity levels >97%, while residual palladium content is quantified via ICP-MS to ensure compliance with pharmaceutical standards (<10 ppm).
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the indazole core.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids.
Scientific Research Applications
Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and probes for biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The indazole core may also interact with specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of boron-containing heterocycles. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison
Research Findings and Case Studies
- Synthetic Efficiency : The target compound was synthesized in 72% yield via Suzuki coupling, outperforming indole analogs (50–60% yields) due to optimized steric and electronic effects .
- Crystallographic Data : X-ray diffraction confirmed planar geometry of the indazole ring, with a dihedral angle of 8.2° between the boronate ester and indazole plane, facilitating π-π interactions in drug design .
- Stability : Hydrolytic stability studies (pH 7.4, 37°C) showed a half-life of >24 hours for the target compound, compared to <12 hours for pyrazole derivatives .
Biological Activity
Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C19H27BN2O4
- Molecular Weight : 358.25 g/mol
- IUPAC Name : this compound
- CAS Number : 2096334-73-3
The presence of the boronate ester group is significant for its reactivity in various chemical transformations and biological interactions.
Research indicates that this compound interacts with various biological macromolecules, demonstrating potential enzyme inhibition capabilities. The boronate group is particularly important as it can form reversible covalent bonds with target proteins, altering their function. This property is pivotal in the design of therapeutic agents targeting specific pathways in disease processes.
Antitumor Activity
Studies have shown that this compound exhibits significant antitumor activity. For instance:
- In vitro studies : The compound has been tested against various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation in models such as MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute myeloid leukemia) .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
- Targeted Enzymes : It has shown promise in inhibiting kinases involved in cancer progression. The binding affinity and specificity are often evaluated using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy .
Research Findings and Case Studies
Applications in Drug Development
Due to its biological activity, this compound is being investigated as a lead candidate for drug development:
- Cancer Therapeutics : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.
- Synthetic Chemistry : The boronate group allows for its use in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of other biologically active compounds .
Q & A
Q. What are the optimal conditions for synthesizing tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?
The synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated indazole precursor. Key parameters include:
Q. How can the structure and purity of this compound be confirmed experimentally?
Use a combination of:
Q. What are the primary applications of this compound in academic research?
It serves as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl scaffolds for:
Q. What precautions are necessary for handling and storage?
- Storage : –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the boronic ester .
- Handling : Use dry solvents and glovebox conditions for moisture-sensitive reactions.
Advanced Research Questions
Q. How can researchers optimize coupling yields with sterically hindered aryl halides?
Challenges arise with bulky substrates (e.g., ortho-substituted aryl bromides). Strategies include:
Q. How to resolve contradictions in reported synthesis yields (e.g., 32% vs. 65%)?
Yield discrepancies often stem from:
Q. What mechanistic insights explain regioselectivity in cross-coupling reactions?
Regioselectivity is influenced by:
Q. How does solvent polarity affect boronic ester stability during reactions?
Hydrolysis is minimized in aprotic solvents (e.g., THF > EtOH). Stability
| Solvent | Half-life (25°C) |
|---|---|
| THF | >48 hours |
| MeOH | <6 hours |
| DCM | 24 hours |
| Additives like molecular sieves (4Å) prolong stability . |
Q. Can this compound be used in biological target identification?
Yes, as a photoaffinity probe via:
- Click chemistry : Install an alkyne handle for CuAAC conjugation .
- SPR/MS binding assays : Monitor interactions with proteins (e.g., kinases) .
Q. What computational methods predict reactivity in novel coupling systems?
- DFT calculations : Model transition states for Pd-mediated transmetalation.
- Docking studies : Predict binding modes in enzyme active sites (e.g., using AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
